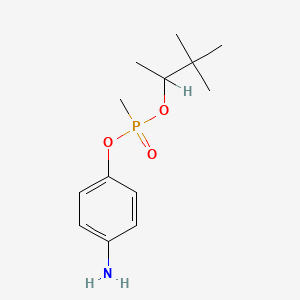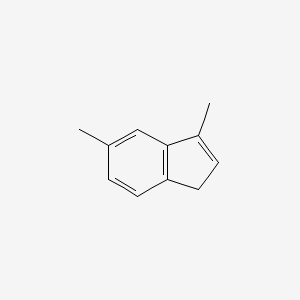
3,5-Dimethyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of two methyl groups at the 3 and 5 positions of the indene structure makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-indene typically involves the cyclization of substituted phenylbutanoic acids. One common method includes the cyclization of 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired indene compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using metal catalysts such as rhodium or iron. These processes often employ alkynes and phenylboronic acids as starting materials, with the reaction conditions optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indene to its saturated form, indane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction produces indane derivatives.
Scientific Research Applications
3,5-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-indene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the development of new materials .
Comparison with Similar Compounds
- 1H-Indene, 2,3-dihydro-4,7-dimethyl-
- 1H-Indene, 2,3-dihydro-5,6-dimethyl-
- 1H-Indene, 1,3-dimethyl-
Comparison: 3,5-Dimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. Compared to other dimethyl-substituted indenes, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
52310-59-5 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3,5-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
ORKHYLJCGKSCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


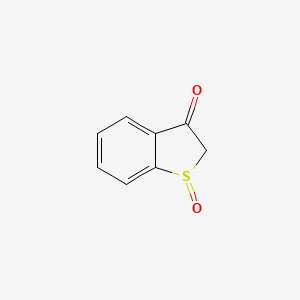
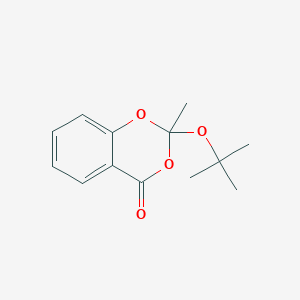

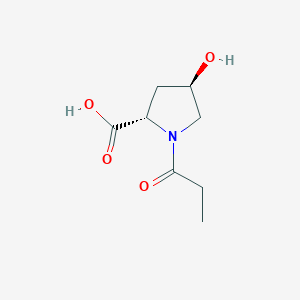
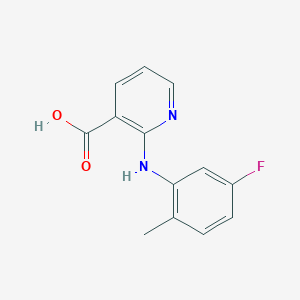
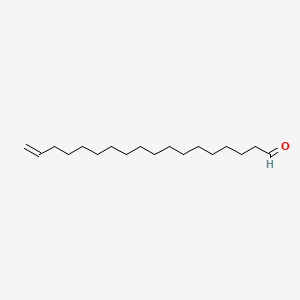
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
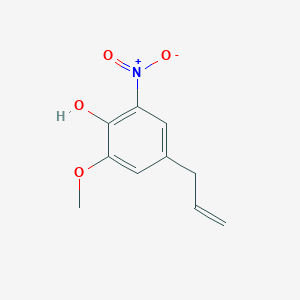
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
